Kappa Opioid Receptor (KOR) Binding Affinity Versus DOR-Selective Congener
8-(2,6-Difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione shows a markedly different receptor selectivity fingerprint compared to the DOR-selective hit compound 1 (N-phenylacetamide analog) from the same chemical series [1]. The target compound exhibits measurable KOR binding (IC50 = 17.5 µM in rat brain membrane displacement assay) [2], whereas compound 1 from Meqbil et al. demonstrated high DOR affinity (Ki = 52 nM) but was not reported to have significant KOR binding [1]. This indicates a shift in opioid receptor subtype preference driven by the 2,6-difluorobenzoyl N-8 substitution.
| Evidence Dimension | Opioid receptor subtype binding preference |
|---|---|
| Target Compound Data | KOR IC50 = 17.5 µM (rat brain membrane, displacement of tritiated U-69593) |
| Comparator Or Baseline | Compound 1 (N-phenylacetamide analog): KOR binding not reported, DOR Ki = 52 nM |
| Quantified Difference | Target compound shows measurable KOR engagement, unlike the DOR-specialized comparator; DOR selectivity ratio cannot be calculated from available data |
| Conditions | Target compound: competitive radioligand binding on rat brain membranes. Comparator: competitive radioligand binding on CHO-K1 membranes expressing human DOR. |
Why This Matters
KOR engagement may confer distinct analgesic or anti-addictive pharmacology relative to pure DOR agonists, a consideration for projects targeting pain with reduced abuse liability.
- [1] Meqbil, Y.J. et al. (2024). JPET, 389(3), 301-309. View Source
- [2] BindingDB Entry BDBM50453628: Inhibitory concentration of 8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione against kappa opioid receptor (IC50 = 1.75E+4 nM). View Source
